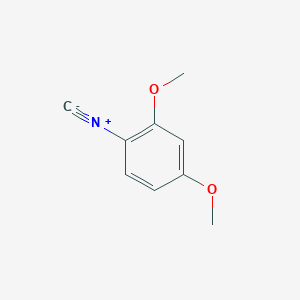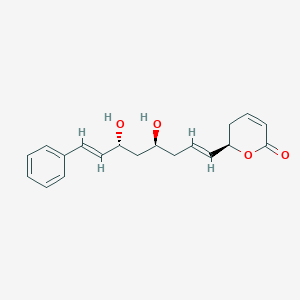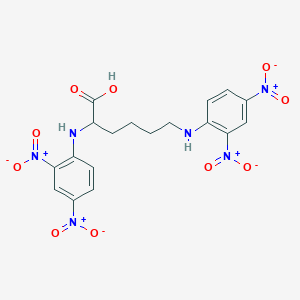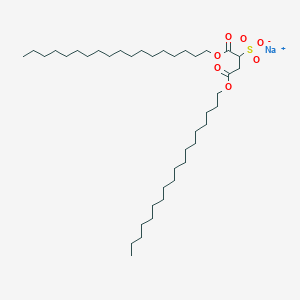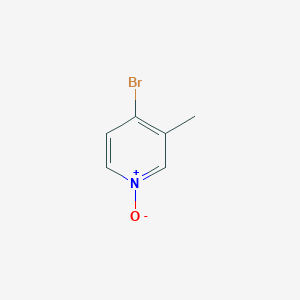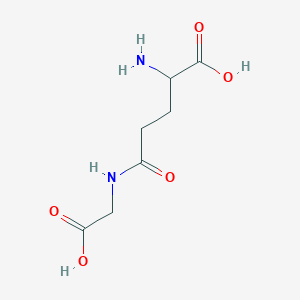
Taxezopidine G
Overview
Description
Synthesis Analysis
The synthesis of taxane diterpenoids, such as Taxezopidine G, can serve as a platform for synthetic strategy development and enable new biological exploration . A unified enantiospecific approach to diverse taxane cores from the feedstock monoterpenoid (S)-carvone has been presented . The success of this approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics .Molecular Structure Analysis
The molecular formula of Taxezopidine G is C35H44O9 . The structure of Taxezopidine G was determined based on spectroscopic data .Chemical Reactions Analysis
The synthesis of Taxezopidine G involves a series of chemical reactions. Key to the success of the approach was the use of a skeletal remodeling strategy which began with the divergent reorganization and convergent coupling of two carvone-derived fragments, facilitated by Pd-catalyzed C–C bond cleavage tactics . This coupling was followed by additional restructuring using a Sm (II)-mediated rearrangement and a bioinspired, visible-light induced, transannular [2 + 2] photocycloaddition .Physical And Chemical Properties Analysis
Taxezopidine G is a powder . It has a molecular weight of 608.72 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
I have conducted a search, but unfortunately, there seems to be limited information available on the specific scientific research applications of Taxezopidine G. The compound has been isolated from the needles and young stems of Taxus baccata L. and is related to taxoids, which are known for their use as anti-neoplastic agents .
Safety and Hazards
The safety data sheet for Taxezopidine G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is also mentioned that the product is for research use only and not for use in patients .
Mechanism of Action
Target of Action
Taxezopidine G is a taxoid, a type of diterpenoid natural product . Taxoids are known for their potent anticancer properties . More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
Taxoids in general, such as paclitaxel (taxol), are known to stabilize microtubules and prevent their depolymerization, thereby inhibiting cell division
Biochemical Pathways
Taxoids like paclitaxel are known to affect the microtubule dynamics, which are crucial for cell division . By stabilizing microtubules, taxoids prevent the normal breakdown of microtubules during cell division, thereby inhibiting the process of mitosis and leading to cell death
Pharmacokinetics
The pharmacokinetic properties of Taxezopidine G, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its classification as a taxoid, it is possible that it may have similar effects as other taxoids, such as inhibiting cell division and inducing cell death
properties
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,29-,31+,32+,33-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQINDQGQJLIYFL-PBRGCZQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxezopidine G | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In which species of Taxus has Taxezopidine G been identified?
A1: Taxezopidine G has been isolated from the seeds of Taxus mairei [], the heartwood of Taxus cuspidata [], and the seeds of Taxus chinensis []. Additionally, it has been found in the needles and young stems of Taxus baccata [] and Taxus baccata growing in Iran [].
Q2: Are there any other notable taxane diterpenoids found alongside Taxezopidine G in Taxus species?
A2: Yes, several other taxanes have been identified in the same studies. For instance, Taxus mairei seeds yielded Taxinine A, 9-deacetyltaxinine, 9-deacetyltaxinine E, 2-deacetyltaxinine, 2-deacetoxytaxinine J, and 2-deacetoxytaxuspine C []. Similarly, Taxus cuspidata heartwood contained taxinine, taxusin, beta-sitosterol, 1 beta-hydroxybaccatin I, and others [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)

![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
